
1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with an aminopropyl group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde typically involves the functionalization of a pyrrole ring. One common method is the reaction of pyrrole with 3-bromopropylamine, followed by oxidation to introduce the aldehyde group. The reaction conditions often require a base such as sodium hydride and an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: 1-(3-Aminopropyl)-1H-pyrrole-2-carboxylic acid
Reduction: 1-(3-Aminopropyl)-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives
科学的研究の応用
1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism by which 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminopropyl group can facilitate binding to specific molecular targets, while the aldehyde group can participate in covalent interactions.
類似化合物との比較
1-(3-Aminopropyl)imidazole: Shares the aminopropyl group but has an imidazole ring instead of a pyrrole ring.
(3-Aminopropyl)triethoxysilane: Contains the aminopropyl group and is used for surface functionalization.
Uniqueness: 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the pyrrole ring with the aminopropyl and aldehyde groups, which provides distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
1-(3-aminopropyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h1,3,5,7H,2,4,6,9H2 |
InChIキー |
YNLXTQOLIVTGAN-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=C1)C=O)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


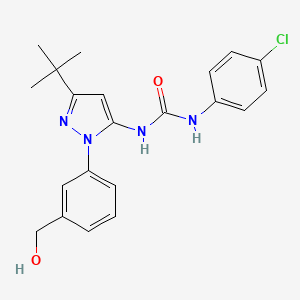
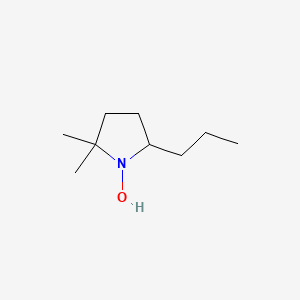
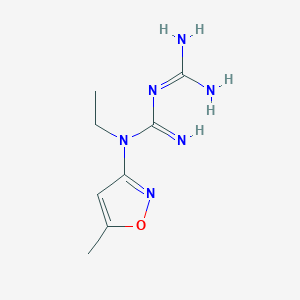
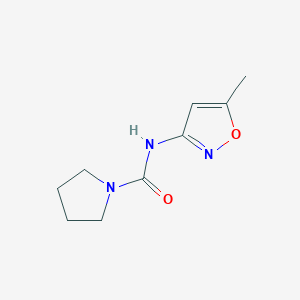
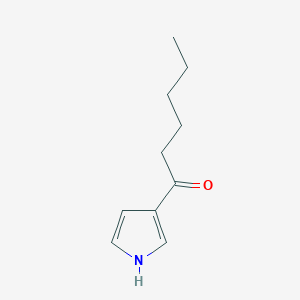
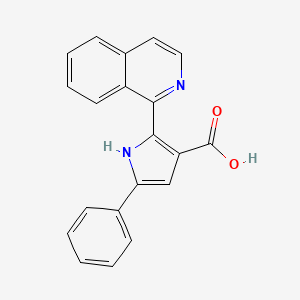



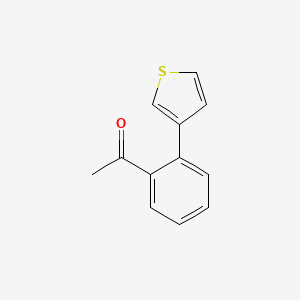
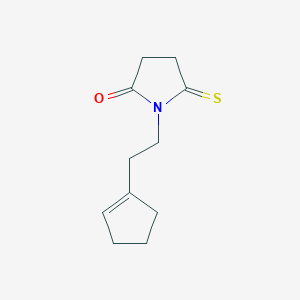
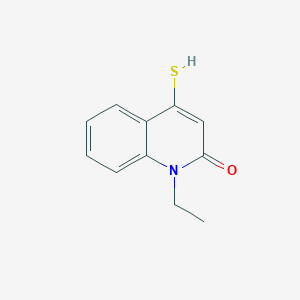
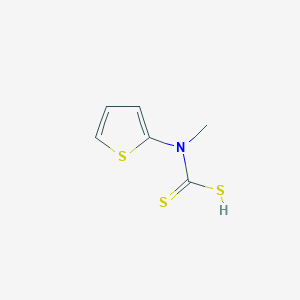
![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)
